3-Piperidinemethanamine, dihydrochloride molecular weight and formula
3-Piperidinemethanamine, dihydrochloride molecular weight and formula
Topic: 3-Piperidinemethanamine, dihydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utilization in Medicinal Chemistry and Synthetic Protocols
Executive Summary
3-Piperidinemethanamine, dihydrochloride (CAS: 71766-76-2) represents a critical pharmacophore in modern drug discovery. Distinguished by its flexible methylene linker between the piperidine ring and the primary amine, this scaffold offers distinct steric and electronic advantages over its rigid analog, 3-aminopiperidine. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and application in designing kinase inhibitors and GPCR ligands.
Part 1: Physicochemical Profile & Chemical Identity[1][2][3]
The precise characterization of 3-Piperidinemethanamine, dihydrochloride is essential for stoichiometric accuracy in library synthesis and lead optimization.
Table 1: Chemical Specification Sheet
| Property | Specification |
| Systematic Name | 3-Piperidinemethanamine, dihydrochloride |
| Synonyms | 3-(Aminomethyl)piperidine dihydrochloride; (Piperidin-3-yl)methanamine 2HCl |
| CAS Number | 71766-76-2 |
| Molecular Formula | C₆H₁₆Cl₂N₂ (C₆H₁₄N₂[1] · 2HCl) |
| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in Water, Methanol; Insoluble in Diethyl Ether, Hexanes |
| Hygroscopicity | High (Requires storage under inert atmosphere) |
| pKa Values | ~11.0 (Piperidine NH), ~9.8 (Primary NH₂) [Predicted] |
Critical Note on Stoichiometry: Researchers must account for the dihydrochloride salt form (MW 187.11) during molarity calculations. Failure to adjust for the counterions will result in a 63% stoichiometric error relative to the free base.
Part 2: Synthetic Accessibility & Quality Control
Accessing high-purity 3-Piperidinemethanamine, dihydrochloride typically involves the deprotection of N-Boc intermediates. This route is preferred over direct reduction of cyanopyridines in late-stage discovery due to milder conditions and higher functional group tolerance.
2.1 Synthetic Pathway Visualization (DOT)
Figure 1: Acid-mediated deprotection pathway yielding the dihydrochloride salt.
2.2 Validated Experimental Protocol: Boc-Deprotection
Objective: Synthesis of 3-Piperidinemethanamine, dihydrochloride from tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
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Dissolution: Dissolve 1.0 eq of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in minimal anhydrous Methanol (MeOH) or 1,4-Dioxane.
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Rationale: Methanol ensures solubility of the polar salt product, while Dioxane often allows the product to precipitate directly.
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Acidification: Add 5.0 eq of 4M HCl (in Dioxane) dropwise at 0°C under N₂ atmosphere.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (disappearance of [M+H]+ 215.17).
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Work-up:
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If Precipitated: Filter the white solid and wash copiously with Diethyl Ether (Et₂O) to remove residual HCl and isobutene byproducts.
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If Soluble: Concentrate in vacuo to a gum. Triturate with Et₂O/Hexanes to induce crystallization.
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Drying: Dry under high vacuum (0.1 mbar) for 12 hours.
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Quality Check: 1H NMR (D₂O) should show the absence of the singlet at ~1.4 ppm (Boc group).
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Part 3: Medicinal Chemistry Applications[7][9]
The 3-piperidinemethanamine scaffold is a versatile "privileged structure" in drug design. Its utility stems from the ability to independently functionalize the secondary ring amine and the primary exocyclic amine.
3.1 Structural Advantages
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Conformational Flexibility: Unlike 3-aminopiperidine, the methylene bridge (-CH₂-) in 3-piperidinemethanamine allows the primary amine to adopt a wider range of dihedral angles, facilitating optimal hydrogen bonding within enzyme pockets.
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Vector Diversity: The C3-substitution creates a non-planar topology, disrupting the flatness of aromatic drug candidates and improving solubility (Fsp3 character).
3.2 Application Logic Flow (DOT)
Figure 2: Strategic functionalization points for medicinal chemistry campaigns.
3.3 Case Study: Kinase Inhibition
In the design of ATP-competitive inhibitors, the primary amine of 3-piperidinemethanamine often mimics the ribose or phosphate interactions of ATP. The piperidine ring serves as a solvent-exposed solubilizing group, reducing lipophilicity (LogD) and improving metabolic stability.
Part 4: Handling, Stability & Safety
Safety Data (GHS Classification):
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Signal Word: Warning
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Hazard Statements:
Storage Protocols:
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Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient moisture will lead to deliquescence, altering the effective molecular weight and stoichiometry.
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Atmosphere: Store under Argon or Nitrogen at room temperature.
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Re-purification: If the solid becomes sticky/yellow, recrystallize from minimal hot Methanol/Ethanol followed by cooling and ether addition.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44890848, 3-Piperidinemethanamine, dihydrochloride. Retrieved from [Link]
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Fisher Scientific. (2024). Safety Data Sheet: (S)-1-N-BOC-3-(Aminomethyl)piperidine. Retrieved from [Link]
Sources
- 1. 3-PIPERIDINEMETHANAMINE, DIHYDROCHLORIDE [drugfuture.com]
- 2. 3b6chem.com [3b6chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [amp.chemicalbook.com]
